molecular formula C6H13IO3 B14363987 Formic acid;5-iodopentan-1-ol CAS No. 91712-74-2

Formic acid;5-iodopentan-1-ol

Cat. No.: B14363987
CAS No.: 91712-74-2
M. Wt: 260.07 g/mol
InChI Key: ZBUXNXWMYJWZNS-UHFFFAOYSA-N
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Description

Formic acid (HCOOH) is the simplest carboxylic acid, widely studied for its role in microbial metabolism, particularly in methanotrophic bacteria such as Methylacidiphilum species. Research demonstrates its utility as a carbon and energy source under controlled pH conditions, with intracellular pH homeostasis being critical for growth .

5-Iodopentan-1-ol (C₅H₁₁IO) is a halogenated primary alcohol featuring an iodine atom at the terminal carbon. These compounds are typically employed in organic synthesis and pharmaceutical applications due to their reactive halogen groups.

Properties

CAS No.

91712-74-2

Molecular Formula

C6H13IO3

Molecular Weight

260.07 g/mol

IUPAC Name

formic acid;5-iodopentan-1-ol

InChI

InChI=1S/C5H11IO.CH2O2/c6-4-2-1-3-5-7;2-1-3/h7H,1-5H2;1H,(H,2,3)

InChI Key

ZBUXNXWMYJWZNS-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CCI.C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Formic acid;5-iodopentan-1-ol can be synthesized through the esterification reaction between formic acid and 5-iodopentan-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Formic acid;5-iodopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, aldehydes, alcohols, alkanes, and substituted derivatives of the original compound .

Scientific Research Applications

Formic acid;5-iodopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals

Mechanism of Action

The mechanism of action of formic acid;5-iodopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. For example, formic acid is known to inhibit mitochondrial cytochrome c oxidase, leading to metabolic acidosis . The iodine atom in 5-iodopentan-1-ol can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Formic Acid vs. Other Organic Acids

Formic acid is distinct among organic acids due to its high acidity (pKa = 3.75) and unique metabolic pathways. Key comparisons include:

Property Formic Acid Acetic Acid Propionic Acid
Molecular Formula HCOOH CH₃COOH CH₃CH₂COOH
pKa 3.75 4.76 4.88
Microbial Utilization Supports growth in Methylacidiphilum spp. at pH 6.5–7.0 Less toxic; widely metabolized via acetyl-CoA Inhibits methanotrophs at low pH
Inhibitory Effects Cytosolic acidification at >0.58 mM Generally tolerated at higher concentrations Disrupts membrane integrity

Key Findings :

  • Formic acid metabolism in Methylacidiphilum spp.
  • Transcriptomic studies reveal upregulation of stress-response genes during formic acid utilization, suggesting energy-intensive pH homeostasis mechanisms .

5-Iodopentan-1-ol vs. Other Halogenated Alcohols

Property 5-Iodopentan-1-ol (Inferred) 5-Fluoropentan-1-ol 5-Bromopentan-1-ol
Molecular Formula C₅H₁₁IO C₅H₁₁FO C₅H₁₁BrO
Molecular Weight (g/mol) ~214.06 107.09 167.04
Predicted CCS (Ų) [M+H]+ ~125–135 (estimated) 120.6 Not reported
Reactivity High (I⁻ is a superior leaving group) Low (C-F bond inert) Moderate (Br⁻ substitution)
Applications Potential synthesis intermediate Pharmaceutical precursors Agrochemical synthesis

Key Findings :

  • Iodine’s polarizability enhances nucleophilic substitution reactivity, making 5-iodopentan-1-ol more reactive than fluoro- or bromo-analogs. This property is critical in cross-coupling reactions and drug synthesis.
  • Collision Cross Section (CCS) : Fluorinated analogs exhibit lower CCS values (e.g., 120.6 Ų for [M+H]+), suggesting smaller molecular footprints compared to bulkier iodine derivatives .

Formic Acid

  • Microbial Growth: Methylacidiphilum spp.
  • pH Sensitivity : Formic acid induces cytosolic acidification (IC₅₀ = 0.58 mM) in Methylacidiphilum sp. RTK17.1, necessitating robust pH-regulatory mechanisms absent in acetic acid metabolism .

Halogenated Alcohols

  • Synthetic Utility : 5-Bromopentan-1-ol (CAS 34626-51-2) is a precursor in agrochemicals, while fluorinated analogs are used in drug candidates due to their metabolic stability .
  • Thermodynamic Stability : Iodinated alcohols are less stable than brominated ones due to weaker C-I bonds, limiting their storage but enhancing reactivity in synthesis.

Data Tables

Table 1: Microbial Growth Parameters on Organic Acids

Substrate Biomass Yield (g/mol) Optimal pH Inhibitory Concentration
Formic Acid 42% of methane yield 6.5–7.0 >0.58 mM
Methanol 115% of methane yield 2.5–3.0 N/A
Acetic Acid Not utilized >5 mM

Table 2: Halogenated Alcohols Comparison

Compound Molecular Weight Reactivity (Relative) Key Application
5-Iodopentan-1-ol 214.06 High Organic synthesis
5-Fluoropentan-1-ol 107.09 Low Pharmaceutical intermediates
5-Bromopentan-1-ol 167.04 Moderate Agrochemicals

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